molecular formula C23H24N6O3 B2692819 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941895-61-0

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2692819
CAS No.: 941895-61-0
M. Wt: 432.484
InChI Key: OBRKFDCQXRGALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 3-nitro group and a 2-methyl group. The phenyl ring is connected to a pyridazine moiety at position 3, which is further modified with a 4-methylpiperazine group at position 5. identifies it as a screening compound (G856-9584), suggesting early-stage pharmacological exploration .

Properties

IUPAC Name

2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-16-19(4-3-5-21(16)29(31)32)23(30)24-18-8-6-17(7-9-18)20-10-11-22(26-25-20)28-14-12-27(2)13-15-28/h3-11H,12-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRKFDCQXRGALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then further reacted to obtain the final product. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or other suitable precursors.

    Coupling Reactions: The piperazine and pyridazine intermediates are then coupled with a nitrobenzamide derivative through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Limitations

  • CAF045 demonstrated inhibitory activity against Stk1, with HRMS and NMR confirming structural integrity . The target compound’s nitro group could modulate similar pathways but with unquantified potency.

Limitations :

  • No direct biochemical data (e.g., IC50 values) for the target compound are available in the provided evidence.
  • Structural analogs like Netupitant impurities () share piperazine motifs but target entirely different pathways (antiemetics vs. kinases), limiting functional comparisons .

Biological Activity

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase, which plays a crucial role in various cellular processes, including cell proliferation and survival.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is C23H24N6O3C_{23}H_{24}N_{6}O_{3}, with a molecular weight of approximately 432.5 g/mol. The structure features a benzamide core linked to a pyridazine ring, which is further substituted with a piperazine moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC23H24N6O3
Molecular Weight432.5 g/mol
CAS Number941895-61-0

Target and Mode of Action

The primary target for this compound is the PDGF receptor tyrosine kinase. By inhibiting this receptor, the compound disrupts the PDGF signaling pathway, which is vital for cell growth and division. This inhibition leads to decreased cell proliferation and survival, making it a candidate for anticancer therapies.

Biochemical Pathways Affected

The compound's action influences several biochemical pathways, particularly those involved in:

  • Cell Growth : Inhibition of PDGF signaling reduces growth factor-mediated cell proliferation.
  • Apoptosis : The compound may enhance apoptosis in certain cell types by altering signaling cascades.

Pharmacokinetics

The pharmacokinetics of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide includes:

  • Absorption : Likely absorbed into the bloodstream post-administration.
  • Distribution : Distributed to various tissues, including potential tumor sites.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Anticancer Activity

Research indicates that 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting the PDGF receptor.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated promising results as an anti-tubercular agent against Mycobacterium tuberculosis. Studies suggest that it may interfere with bacterial growth by disrupting essential cellular processes.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide resulted in a significant reduction in cell viability in breast cancer cell lines (MCF7 and MDA-MB-231) compared to control groups.
  • Antimicrobial Efficacy : Another study highlighted its efficacy against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for this compound?

  • Synthesis : The compound is synthesized via multi-step reactions, often starting with coupling of pyridazine and benzamide precursors. Key steps include:

  • Use of coupling agents (e.g., HBTU) in THF or DMF under nitrogen .
  • Temperature control (0°C to reflux) to optimize intermediate formation .
  • Purification via silica gel column chromatography .
    • Characterization :
TechniquePurposeKey Data
¹H/¹³C NMR Confirm regiochemistry of nitro and methyl groupsAromatic proton shifts (δ 6.4–8.7 ppm), piperazine CH₂ signals (δ 2.3–3.2 ppm) .
HPLC Assess purity (>95%)Retention time matching reference standards .
HRMS Verify molecular formulaExact mass matching [M+H]⁺ or [M+Na]⁺ adducts .

Q. How do researchers confirm the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Heat to 40–80°C for 48h; track decomposition by TLC or NMR .
    • Key Findings :
  • Stable in neutral to slightly acidic conditions (pH 5–7) but degrades in basic media (pH >10) via nitro-group reduction .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-methylpiperazine moiety?

  • Strategies :

  • Use BOP reagent with Et₃N in DMF to enhance coupling efficiency .
  • Microwave-assisted synthesis reduces reaction time (2h vs. 12h) with 15–20% yield improvement .
  • Solvent screening : THF improves solubility of hydrophobic intermediates vs. DCM .
    • Data Contradictions :
  • Conflicting reports on optimal stoichiometry (1:1 vs. 1.2:1 amine:carbonyl ratios). Resolution via DoE (Design of Experiments) recommended .

Q. What approaches resolve discrepancies in reported biological activity data?

  • Case Study : Inconsistent IC₅₀ values (nM to μM range) in kinase inhibition assays.

  • Root Cause : Variability in assay conditions (ATP concentration, incubation time).
  • Solutions :
  • Standardize protocols using reference inhibitors (e.g., staurosporine controls) .
  • Validate via orthogonal methods (SPR for binding kinetics, ITC for thermodynamics) .

Q. How can computational modeling guide structural modifications for enhanced target selectivity?

  • Workflow :

Molecular Docking : Use X-ray structures of kinase targets (e.g., Abl1, PDGFR) to predict binding modes .

MD Simulations : Assess piperazine flexibility and nitro-group interactions over 100ns trajectories .

QSAR Models : Corrogate substituent effects (e.g., CF₃ vs. NO₂) on logP and IC₅₀ .

  • Validation : Synthesize top-ranked analogs and test in cell-based assays .

Methodological Recommendations

  • Synthesis Troubleshooting :
    • Low yields? Check for moisture-sensitive steps; use molecular sieves or anhydrous solvents .
    • Impurities? Employ orthogonal purification (e.g., sequential column chromatography and recrystallization) .
  • Biological Assays :
    • Include negative controls (e.g., DMSO vehicle) to rule out solvent interference .
    • Pre-incubate compounds with liver microsomes to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.